2-(4-Bromophenyl)-1-benzofuran-7-ol
Description
Properties
Molecular Formula |
C14H9BrO2 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-benzofuran-7-ol |
InChI |
InChI=1S/C14H9BrO2/c15-11-6-4-9(5-7-11)13-8-10-2-1-3-12(16)14(10)17-13/h1-8,16H |
InChI Key |
MCSGWQLNFWLUSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-1-benzofuran-7-ol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-1-benzofuran-7-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products:
Oxidation: Formation of 2-(4-bromophenyl)-1-benzofuran-7-one.
Reduction: Formation of 2-(phenyl)-1-benzofuran-7-ol.
Substitution: Formation of 2-(4-substituted phenyl)-1-benzofuran-7-ol derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-1-benzofuran-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-benzofuran-7-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Benzofuran Derivatives
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., bromo, chloro) at the phenyl ring enhances electrophilic reactivity and influences bioactivity. For example, 4-bromophenyl and 4-chlorophenyl substituents in benzofurans are associated with antimicrobial properties , while fluorophenyl derivatives (e.g., in ) may exhibit altered binding affinities due to fluorine’s smaller atomic radius and higher electronegativity .
- Functional Group Impact : The hydroxyl group at C7 in the title compound increases polarity compared to methyl or carboxylic acid groups in analogues like 4-bromo-2-methyl-1-benzofuran-7-carboxylic acid . This may affect solubility and bioavailability.
Physicochemical Properties
- Solubility: The title compound’s hydroxyl group likely improves solubility in polar solvents compared to 4-bromo-2-methyl-1-benzofuran-7-carboxylic acid, which is only slightly soluble in chloroform and methanol .
- Crystallography : The dihedral angle between the 4-bromophenyl ring and benzofuran core (8.4°) is smaller than angles observed in some fluorophenyl derivatives, suggesting tighter molecular packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
